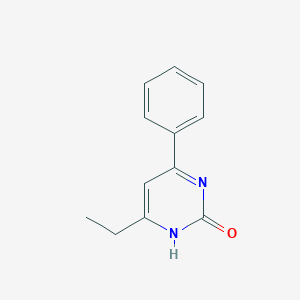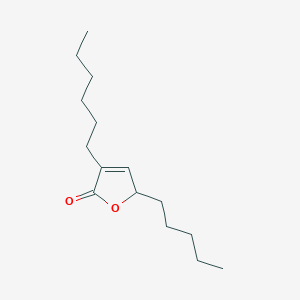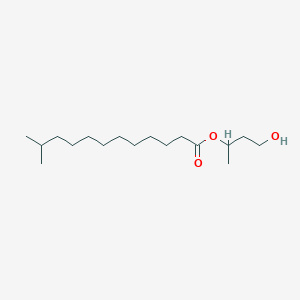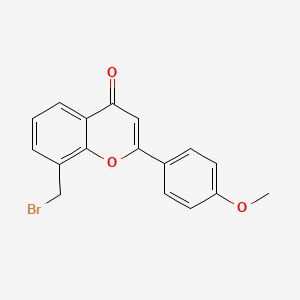
1-Methyl-3-nitropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nitropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a methyl group at the first position and a nitro group at the third position on the pyrene ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-nitropyrene typically involves the nitration of 1-methylpyrene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the reactants and products .
In industrial settings, the production of this compound may involve multi-step synthesis routes. These routes often start with the methylation of pyrene followed by nitration. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-3-nitropyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives with additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1-methyl-3-aminopyrene .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-nitropyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. Its unique structure makes it a valuable building block for studying reaction mechanisms and developing new materials.
Medicine: The compound’s ability to induce oxidative stress and DNA damage has implications for cancer research.
Wirkmechanismus
The biological effects of 1-Methyl-3-nitropyrene are primarily due to its ability to undergo metabolic activation. Enzymes such as cytochrome P450 metabolize the compound to form reactive intermediates. These intermediates can bind to DNA, leading to the formation of DNA adducts and subsequent mutations . The compound’s ability to generate reactive oxygen species also contributes to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-nitropyrene is similar to other nitro-polycyclic aromatic hydrocarbons, such as 1-nitropyrene and 1,6-dinitropyrene. its unique substitution pattern (methyl and nitro groups) gives it distinct chemical and biological properties. For example, 1-nitropyrene lacks the methyl group, which affects its reactivity and interaction with biological molecules .
Similar compounds include:
- 1-Nitropyrene
- 1,6-Dinitropyrene
- 1,8-Dinitropyrene
- 4-Nitropyrene
These compounds share similar structural features but differ in their specific substitution patterns and resulting properties.
Eigenschaften
CAS-Nummer |
86689-96-5 |
|---|---|
Molekularformel |
C17H11NO2 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
1-methyl-3-nitropyrene |
InChI |
InChI=1S/C17H11NO2/c1-10-9-15(18(19)20)14-8-6-12-4-2-3-11-5-7-13(10)17(14)16(11)12/h2-9H,1H3 |
InChI-Schlüssel |
OYZNNNWFBAHPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)

![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)

![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)

![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)

![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)

